4-Methyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide
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Overview
Description
4-Methyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and pharmaceuticals . This compound is characterized by the presence of a piperidine ring substituted with a methyl group, a phenylethenesulfonyl group, and a carboxamide group.
Preparation Methods
The synthesis of 4-Methyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide involves several steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides under basic conditions.
Attachment of the Phenylethenesulfonyl Group: This can be achieved through sulfonylation reactions using phenylethenesulfonyl chloride in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using carboxylic acids or their derivatives.
Chemical Reactions Analysis
4-Methyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide undergoes various chemical reactions:
Scientific Research Applications
4-Methyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Methyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide can be compared with other piperidine derivatives:
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine derivative with antiproliferative and antimetastatic effects.
Matrine: A piperidine alkaloid with various pharmacological activities.
These compounds share the piperidine ring structure but differ in their substituents and biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
61298-81-5 |
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Molecular Formula |
C15H20N2O3S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-methyl-N-(2-phenylethenylsulfonyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C15H20N2O3S/c1-13-7-10-17(11-8-13)15(18)16-21(19,20)12-9-14-5-3-2-4-6-14/h2-6,9,12-13H,7-8,10-11H2,1H3,(H,16,18) |
InChI Key |
IVFSCGVFBAERGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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